molecular formula C14H17FN2 B8507495 5-Fluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 60481-43-8

5-Fluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No. B8507495
M. Wt: 232.30 g/mol
InChI Key: NCVPNTOKICYHDX-UHFFFAOYSA-N
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Patent
US04257952

Procedure details

Following a procedure similar to that described in Example 234 but using 2 g. of 3-(dimethylamino)-8-bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole (Example 219), in 100 ml. of methyl alcohol, 1 g. of 10% palladium on charcoal and 1 g. of potassium hydroxide in 2 ml. of water there was obtained, after recrystallization from benzene, 1.3 g. of 3-(dimethylamino)-5-fluoro-1,2,3,4-tetrahydrocarbazole, m.p. 166°-168° C.
Name
3-(dimethylamino)-8-bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[CH:3]1[CH2:15][C:14]2[C:13]3[C:8](=[C:9](Br)[CH:10]=[CH:11][C:12]=3[F:16])[NH:7][C:6]=2[CH2:5][CH2:4]1.CO.[OH-].[K+]>[Pd].O>[CH3:1][N:2]([CH3:18])[CH:3]1[CH2:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][C:12]=3[F:16])[NH:7][C:6]=2[CH2:5][CH2:4]1 |f:2.3|

Inputs

Step One
Name
3-(dimethylamino)-8-bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1CCC=2NC3=C(C=CC(=C3C2C1)F)Br)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after recrystallization from benzene, 1.3 g

Outcomes

Product
Name
Type
Smiles
CN(C1CCC=2NC3=CC=CC(=C3C2C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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